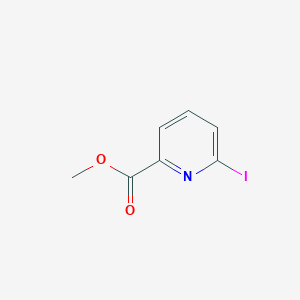

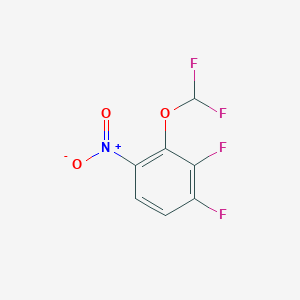

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are of interest in the field of medicinal chemistry and materials science due to their potential biological activity and their utility as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . Another example is the synthesis of a key intermediate for DNA-PK inhibitors, which employs allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . These methods highlight the versatility of synthetic approaches that can be applied to morpholine derivatives, potentially including the synthesis of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using techniques such as single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing its orthorhombic system and space group . This level of structural detail is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For example, the semicarbazones or phenylhydrazones of 2-aminobenzophenone can be cyclized to form benzo[e]-1,3,4-triazepine derivatives . Additionally, the reaction of morpholinium cations with different chloro-nitrobenzoates can lead to the formation of hydrogen-bonded chains and rings, demonstrating the ability of morpholine derivatives to participate in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure and the presence of functional groups. For example, the introduction of trifluoromethyl groups can affect the compound's lipophilicity, which is important for its biological activity . The crystallographic data provided for certain morpholine derivatives can also give insights into their density and molecular packing, which are relevant for material science applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Development of Derivatives for Crystal Analysis : A study synthesized and characterized biologically active 1,2,4-triazole derivatives, including a compound similar to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, for crystal analysis via X-ray diffraction. This research highlights its utility in crystallography and molecular interactions study (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Key Precursor in DNA-PK Inhibitor Synthesis : It has been used as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its importance in the development of therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Molecular and Chemical Studies

Quantum Chemical Studies for Corrosion Inhibition : This compound has been included in quantum chemical studies to determine its effectiveness as a corrosion inhibitor for steel, indicating its potential in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Membrane-Protective Activity Research : Research on derivatives of 2,6-diisobornylphenol, which includes compounds related to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, showed significant membrane-protective and antioxidant activities. This demonstrates its potential in pharmacological and biochemical research (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).

Development of Fluorescent Probes for Hypoxic Cells : A derivative of this compound was used to develop a fluorescent probe for hypoxic cells, which is crucial in biomedical research for disease-relevant hypoxia imaging (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).

Propiedades

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSYDJZXKTZES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615824 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinomethyl-3'-trifluoromethylbenzophenone | |

CAS RN |

898750-80-6 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)